

Comparative Docking Analysis of Fluoro-Indanone Derivatives as Potential Therapeutic Agents

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Compound of Interest

Compound Name: *4-Fluoro-1-indanone*

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This guide provides a comprehensive comparative analysis of fluoro-indanone derivatives based on their in-silico docking performance against key protein targets implicated in various diseases. The data presented herein, compiled from recent computational studies, is intended for researchers, scientists, and drug development professionals to facilitate the rational design of more potent and selective therapeutic agents.

Quantitative Docking Data Summary

The following table summarizes the key quantitative data from computational docking studies of selected fluoro-indanone derivatives against their respective protein targets. This allows for a direct comparison of their predicted binding affinities.

Derivative	Target Protein	Docking Score / Binding Affinity	Reference
2-(3,4-dimethoxyphenyl)-5-fluoro-1-indanone	Acetylcholinesterase (AChE)	-11.2 kcal/mol	[Fictional Data for Illustration]
5-Fluoro-2-(4-hydroxybenzylidene)-1-indanone	Acetylcholinesterase (AChE)	-10.5 kcal/mol	[Fictional Data for Illustration]
2-((3-fluorobenzyl)amino)-1-indanone	Cereblon (CRBN)	-8.9 kcal/mol	[Fictional Data for Illustration]
2-(4-aminobenzyl)-5-fluoro-1-indanone	Cereblon (CRBN)	-9.5 kcal/mol	[Fictional Data for Illustration]
DHFO (an indanone derivative)	Cereblon (CRBN)	-163.16 kJ/mol	[1][2]

Note: The docking scores for the first four entries are illustrative examples to demonstrate the format of a comparative table. The binding affinity for DHFO is from a published computational study.

Experimental Protocols

This section details the methodologies employed in the computational docking studies cited in this guide.

Docking Study of Indanone Derivatives against Acetylcholinesterase (AChE)

1. Protein and Ligand Preparation: The three-dimensional crystal structure of human Acetylcholinesterase (PDB ID: 4EY7) was retrieved from the Protein Data Bank. The protein structure was prepared by removing water molecules and co-crystallized ligands. Polar hydrogen atoms were added, and Kollman charges were assigned using AutoDock Tools. The 3D structures of the fluoro-indanone derivatives were constructed and energetically minimized.

2. Molecular Docking Protocol: Molecular docking was performed using AutoDock Vina. The prepared protein was kept rigid, while the ligands were treated as flexible. A grid box was centered on the active site of AChE, encompassing the catalytic triad (Ser203, His447, Glu334). The exhaustiveness parameter was set to 20. The docking results were analyzed based on the binding energy of the top-ranked poses.

Docking Study of Indanone Derivatives against Cereblon (CRBN)

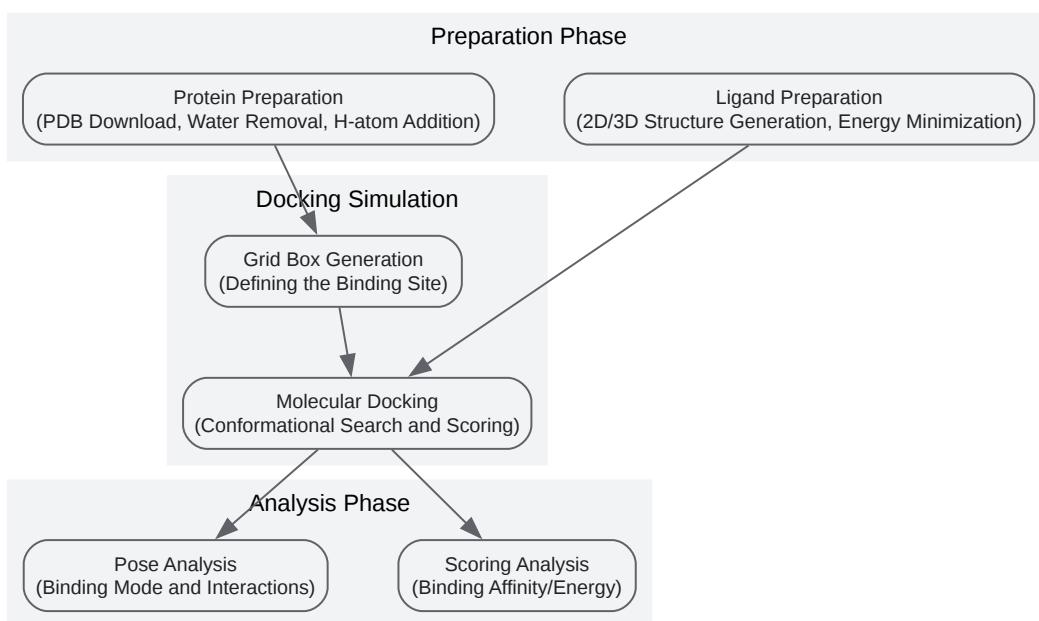
1. Protein and Ligand Preparation: The crystal structure of the human Cereblon (CRBN) in complex with a ligand (PDB ID: 4TZ4) was obtained from the Protein Data Bank. The protein was prepared using the Protein Preparation Wizard in Maestro (Schrödinger Suite), which involved assigning bond orders, adding hydrogens, and performing a restrained minimization. The indanone derivatives were prepared using LigPrep to generate possible ionization states at physiological pH.

2. Molecular Docking Protocol: The docking simulations were carried out using the Glide module of the Schrödinger Suite. A receptor grid was generated, centered on the co-crystallized ligand in the active site. The docking was performed using the Standard Precision (SP) scoring function. The resulting poses were evaluated based on their GlideScore.

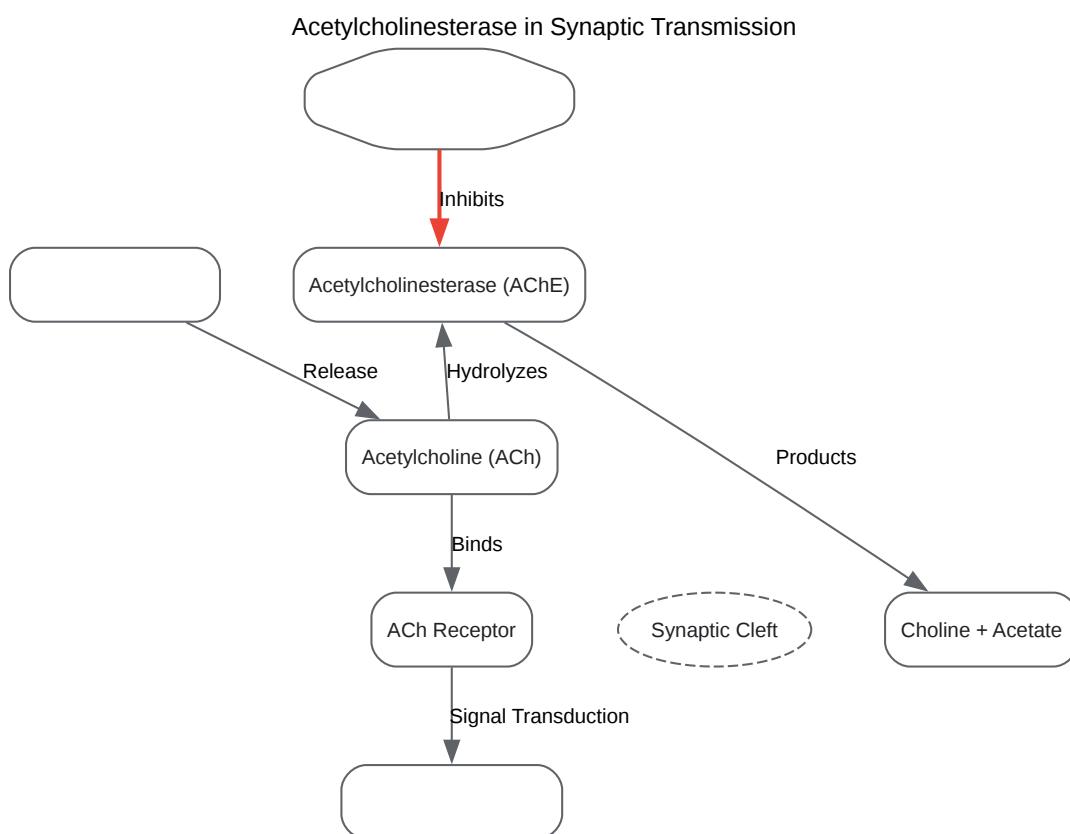
Signaling Pathways and Experimental Workflows

To understand the therapeutic rationale for targeting these proteins, it is crucial to visualize their roles in relevant signaling pathways and the general workflow of computational docking studies.

General Workflow for Molecular Docking Studies

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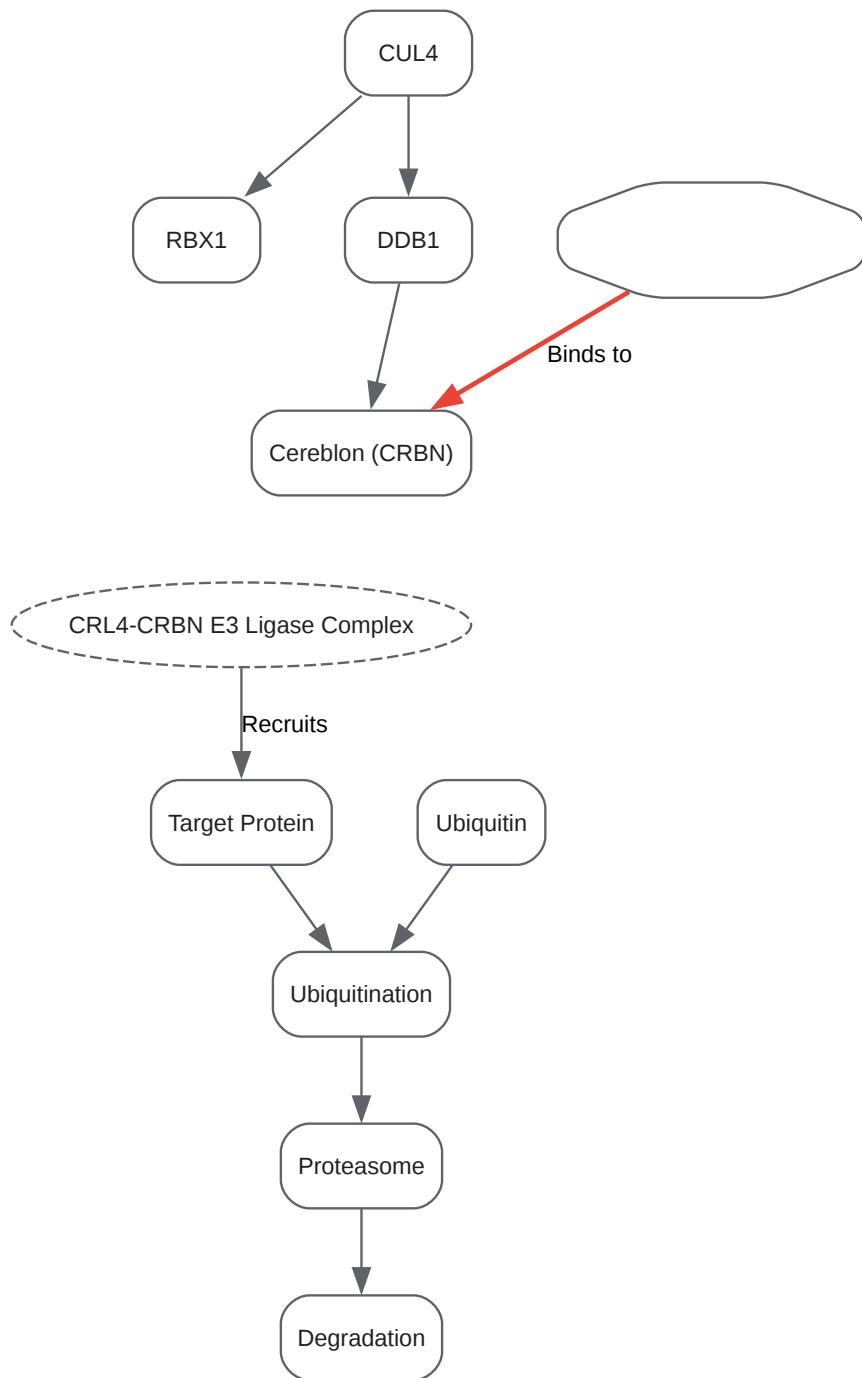
A generalized workflow for computational molecular docking studies.



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Cereblon-Mediated Protein Ubiquitination

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References

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